

Application Notes and Protocols for Recombinant HRX Protein Expression and Purification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *HRX protein*

Cat. No.: *B1177240*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Histone-Lysine N-Methyltransferase 2A (KMT2A), also known as Mixed-Lineage Leukemia (MLL) or HRX, is a critical epigenetic regulator involved in hematopoiesis, embryonic development, and the maintenance of gene expression.^[1] As a histone methyltransferase, HRX specifically catalyzes the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.^[2] The protein is post-translationally processed into an N-terminal fragment (MLL-N) and a C-terminal fragment (MLL-C), which reassociate to form a functional complex.^[2] Dysregulation of HRX function, often due to chromosomal translocations, is a hallmark of aggressive acute leukemias. Consequently, the availability of highly pure and active recombinant **HRX protein** is essential for biochemical and structural studies, inhibitor screening, and the development of novel therapeutic strategies.

These application notes provide a comprehensive overview and detailed protocols for the expression and purification of a recombinant fragment of the human **HRX protein**, specifically the catalytically active SET domain, using an *Escherichia coli* expression system. The protocols described herein are designed to yield high-purity protein suitable for a range of downstream applications.

Data Presentation: Quantitative Analysis of Recombinant HRX (SET Domain) Production

The yield and purity of recombinant HRX can vary significantly based on the expression construct, purification strategy, and culture conditions. The following table summarizes representative quantitative data for the expression and purification of a GST-tagged HRX SET domain from a 1-liter *E. coli* culture.

Parameter	Affinity Chromatography (Glutathione Agarose)	Ion-Exchange Chromatography (Anion Exchange)	Size-Exclusion Chromatography (Gel Filtration)
Total Protein (mg)	~ 250 - 350 mg (from 1L cell lysate)	~ 10 - 15 mg (pooled fractions from affinity step)	~ 5 - 8 mg (pooled fractions from IEX)
Purity (%)	70 - 85%	> 90%	> 95%
Yield (mg/L of culture)	~ 10 - 15 mg	~ 8 - 12 mg	~ 5 - 8 mg
Specific Activity	Variable	Enriched	High (e.g., ~600 pmol/min/mg)[3]

Note: The specific activity of the purified protein should be determined using a validated methyltransferase assay with a suitable substrate, such as a histone H3 peptide.

Experimental Protocols

Expression of GST-tagged HRX (SET Domain) in *E. coli*

This protocol describes the expression of a glutathione S-transferase (GST)-tagged HRX SET domain in *E. coli* BL21(DE3) cells.

Materials:

- pGEX expression vector containing the human HRX SET domain sequence
- *E. coli* BL21(DE3) competent cells

- Luria-Bertani (LB) broth and agar plates
- Ampicillin (100 mg/mL stock)
- Isopropyl β -D-1-thiogalactopyranoside (IPTG) (1 M stock)
- Terrific Broth (TB)

Procedure:

- Transformation: Transform the pGEX-HRX-SET plasmid into competent *E. coli* BL21(DE3) cells and plate on LB agar containing 100 μ g/mL ampicillin. Incubate overnight at 37°C.
- Starter Culture: Inoculate a single colony into 100 mL of LB medium with 100 μ g/mL ampicillin. Grow overnight at 37°C with vigorous shaking (200-250 rpm).
- Expression Culture: Inoculate 1 L of Terrific Broth containing 100 μ g/mL ampicillin with the overnight starter culture.
- Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Reduce the temperature to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
- Harvesting: Continue to incubate the culture at 18°C for 16-18 hours with shaking. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and store the cell pellet at -80°C.

Purification of GST-tagged HRX (SET Domain)

This multi-step purification protocol involves affinity, ion-exchange, and size-exclusion chromatography.

2.1 Cell Lysis and Affinity Chromatography

Materials:

- Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT, 1% Triton X-100, and protease inhibitor cocktail.

- Glutathione Agarose Resin
- Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT.
- Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM reduced glutathione, 1 mM DTT.

Procedure:

- Cell Lysis: Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer per liter of culture. Lyse the cells by sonication on ice.
- Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
- Binding: Add the clarified lysate to pre-equilibrated Glutathione Agarose resin and incubate at 4°C for 1-2 hours with gentle rotation.
- Washing: Wash the resin with 10-15 column volumes of Wash Buffer to remove non-specifically bound proteins.
- Elution: Elute the GST-HRX-SET protein with 5-10 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE.

2.2 Ion-Exchange Chromatography (Anion Exchange)

Materials:

- IEX Buffer A (Binding Buffer): 20 mM Tris-HCl pH 8.0, 20 mM NaCl, 1 mM DTT.
- IEX Buffer B (Elution Buffer): 20 mM Tris-HCl pH 8.0, 1 M NaCl, 1 mM DTT.
- Anion exchange column (e.g., Q-Sepharose).

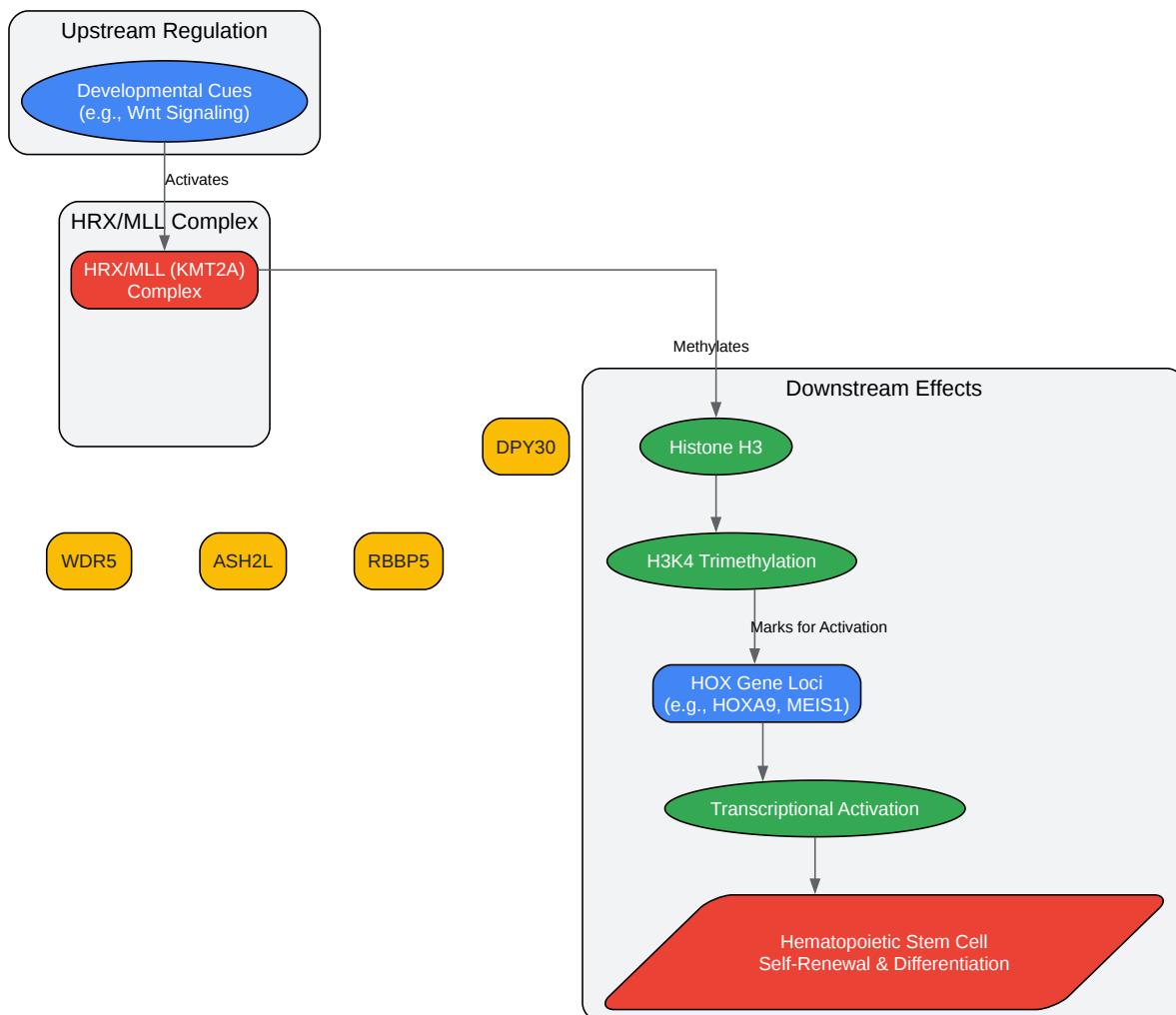
Procedure:

- Buffer Exchange: Exchange the buffer of the pooled fractions from the affinity step into IEX Buffer A using a desalting column or dialysis.

- Loading: Load the protein sample onto the anion exchange column pre-equilibrated with IEX Buffer A.
- Washing: Wash the column with IEX Buffer A until the absorbance at 280 nm returns to baseline.
- Elution: Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 10-20 column volumes. Collect fractions and analyze by SDS-PAGE.

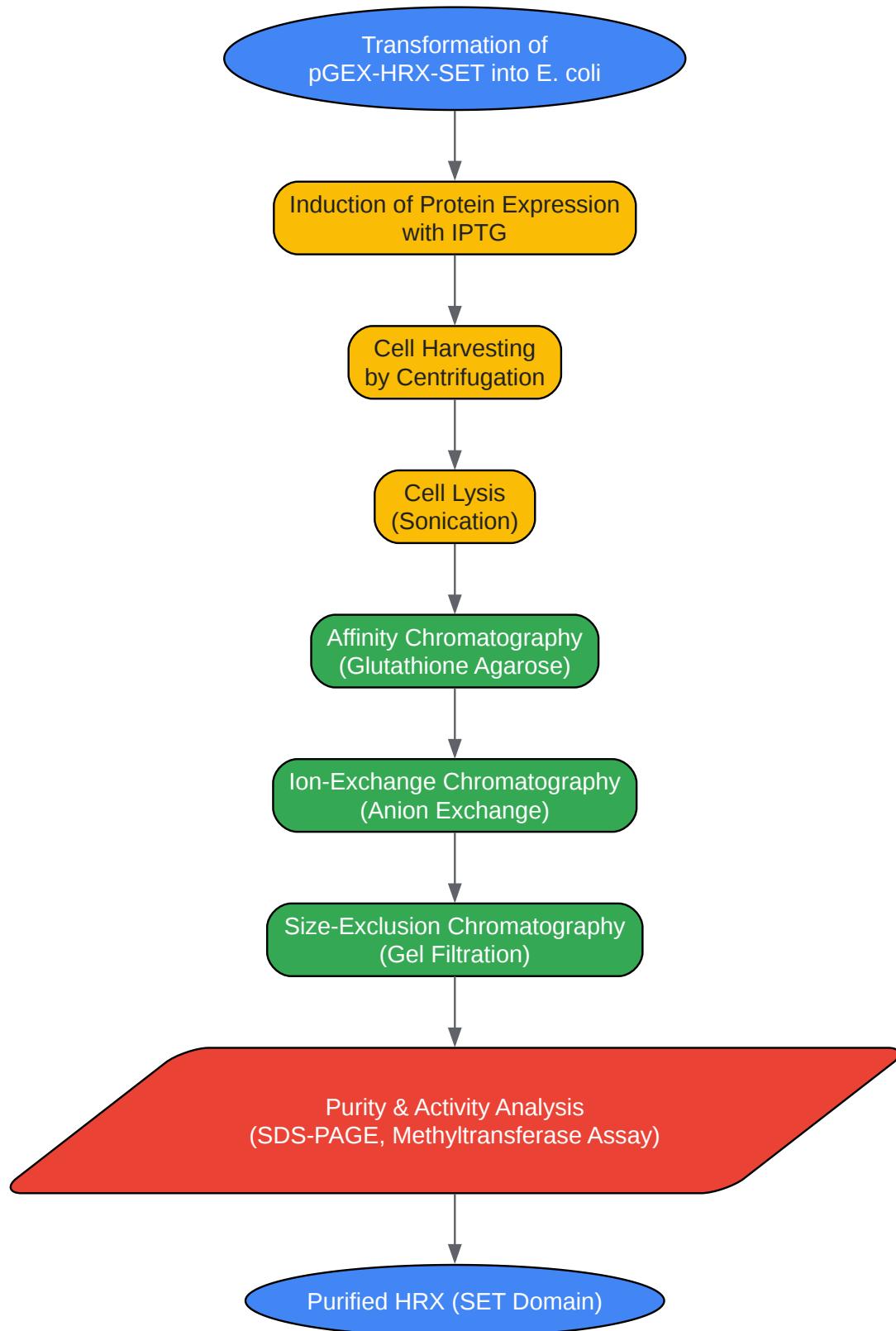
2.3 Size-Exclusion Chromatography (Gel Filtration)

Materials:


- SEC Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
- Size-exclusion column (e.g., Superdex 200).

Procedure:

- Concentration: Concentrate the pooled, purified fractions from the ion-exchange step using an appropriate centrifugal filter device.
- Loading: Load the concentrated protein sample onto the size-exclusion column pre-equilibrated with SEC Buffer.
- Elution: Elute the protein with SEC Buffer at a constant flow rate. Collect fractions and analyze by SDS-PAGE for purity. Pool the fractions containing the purified HRX-SET protein.
- Storage: Add glycerol to a final concentration of 10-20% and store the purified protein at -80°C.


Visualizations

HRX/MLL Signaling Pathway in Hematopoiesis

[Click to download full resolution via product page](#)

Caption: HRX/MLL signaling in normal hematopoiesis.

Experimental Workflow for Recombinant HRX Purification

[Click to download full resolution via product page](#)

Caption: Workflow for recombinant **HRX protein** purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Updates in KMT2A Gene Rearrangement in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KMT2A - Wikipedia [en.wikipedia.org]
- 3. Recombinant human KMT2A / MLL protein (Active) (ab268799) | Abcam [abcam.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Recombinant HRX Protein Expression and Purification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1177240#recombinant-hrx-protein-expression-and-purification-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com